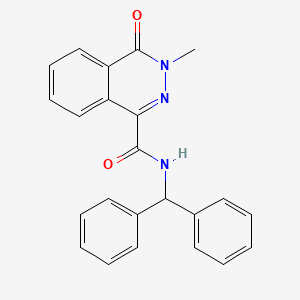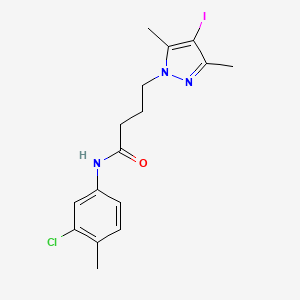![molecular formula C16H14ClN3O B11489146 2-Amino-3-[(4-chlorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile](/img/structure/B11489146.png)
2-Amino-3-[(4-chlorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, particularly as an allosteric enhancer of the A1 adenosine receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.
Introduction of the Chlorobenzoyl Group: The 4-chlorobenzoyl group is introduced via an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Amination and Cyanation: The amino and cyano groups are introduced through nucleophilic substitution reactions, often using reagents like ammonia and cyanogen bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indolizine derivatives.
Aplicaciones Científicas De Investigación
2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly the A1 adenosine receptor.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile involves its role as an allosteric enhancer of the A1 adenosine receptor. This compound binds to an allosteric site on the receptor, distinct from the orthosteric site where endogenous adenosine binds. This binding enhances the receptor’s response to adenosine, leading to increased receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-3-(4-chlorobenzoyl)-4-substituted thiophenes: These compounds also act as allosteric enhancers of the A1 adenosine receptor.
2-amino-3-aroyl-4-(4-arylpiperazin-1-yl)methyl thiophenes: Another class of compounds with similar biological activity.
Uniqueness
2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile is unique due to its specific structural features, such as the indolizine core and the presence of both amino and cyano groups. These features contribute to its distinct binding properties and biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H14ClN3O |
|---|---|
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile |
InChI |
InChI=1S/C16H14ClN3O/c17-11-6-4-10(5-7-11)16(21)15-14(19)12(9-18)13-3-1-2-8-20(13)15/h4-7H,1-3,8,19H2 |
Clave InChI |
AKNBGQXWKYZVQG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(=C(C(=C2C(=O)C3=CC=C(C=C3)Cl)N)C#N)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B11489069.png)
![1,3-dimethyl-5-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11489075.png)
![2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone](/img/structure/B11489090.png)
![4-{5-[(3-Methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11489091.png)
![1,3,5-Triazin-2-amine, 1-cyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-](/img/structure/B11489105.png)
![2-amino-7-{2-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11489113.png)
![4-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11489118.png)
![N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11489124.png)
![N-[(5-bromofuran-2-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489125.png)
![3-phenyl-2-{[(1-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11489133.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-difluorobenzenesulfonamide](/img/structure/B11489141.png)



